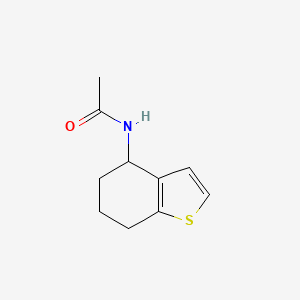

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide

Cat. No. B8747825

M. Wt: 195.28 g/mol

InChI Key: VAXZXGLXBDGUOY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04332724

Procedure details

A mixture of N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)-acetamide (2.0 g; 10.25 m mole), cobaltous acetate (0.49 g; 2.77 m mole), cobaltous bromide tetrahydrate (0.635 g; 2.18 m mole), water (0.4 ml), acetic acid (5.0 ml) and methyl isobutyl ketone (35.0 ml) in suitable flask fitted with a reflux condenser, a gas dispersion tube and a thermometer is stirred vigorously. Air is introduced through the dispersion tube into the turbid blue solution at room temperature for 45 minutes, and then the mixture is heated. After 25 minutes, the solution turns greenish blue (temperature: 45° C.) and in 15 minutes green (temperature: 55° C.). The reaction is run overnight with periodic additions of methyl isobutyl ketone. The greyish green reaction mixture containing some suspended dark gray solid is then diluted with water (40.0 ml) and saturated with sodium chloride. The upper organic phase is separated and the aqueous phase extracted with chloroform (2×100 ml). The organic phase and the chloroform extracts are combined, washed with brine (50 ml) and water (25 ml), respectively. The water wash is counter-extracted with chloroform (50 ml) and the chloroform extract added to the above organic phase. The combined organic phase is evaporated in vacuo to afford a gum, which contains the desired compound. The latter is hydrolyzed without further purification and the resultant amine hydrochloride is converted to 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea.

Quantity

2 g

Type

reactant

Reaction Step One

[Compound]

Name

cobaltous acetate

Quantity

0.49 g

Type

reactant

Reaction Step One

[Compound]

Name

cobaltous bromide tetrahydrate

Quantity

0.635 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8][CH2:9][C:2]1=2.C(O)(=[O:16])C.C(C(C)=O)C(C)C>O.[Cl-].[Na+]>[O:16]=[C:9]1[C:2]2[S:1][CH:5]=[CH:4][C:3]=2[CH:6]([NH:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8]1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

S1C2=C(C=C1)C(CCC2)NC(C)=O

|

[Compound]

|

Name

|

cobaltous acetate

|

|

Quantity

|

0.49 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

cobaltous bromide tetrahydrate

|

|

Quantity

|

0.635 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C(=O)C

|

|

Name

|

|

|

Quantity

|

0.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

a thermometer is stirred vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a reflux condenser, a gas dispersion tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Air is introduced through the dispersion tube into the turbid blue solution at room temperature for 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

blue (temperature: 45° C.)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

in 15 minutes green (temperature: 55° C.)

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The greyish green reaction mixture containing some suspended dark gray solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The upper organic phase is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase extracted with chloroform (2×100 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine (50 ml) and water (25 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The water wash

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is counter-extracted with chloroform (50 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the chloroform extract

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the above organic phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined organic phase is evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a gum, which

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |